N-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-CYCLOPROPYLAMINE
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Overview
Description
N-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-CYCLOPROPYLAMINE is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenylsulfonyl group, a nitrophenyl group, and a cyclopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-CYCLOPROPYLAMINE typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then reacted with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group. The nitrophenyl group is introduced through a nitration reaction, and finally, the cyclopropylamine group is added via an amination reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-CYCLOPROPYLAMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-CYCLOPROPYLAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-CYCLOPROPYLAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl and nitrophenyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)SULFONYLISOLEUCINE
- 5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE
- 2-SUBSTITUTED CHIRAL PIPERAZINES
Uniqueness
N-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-CYCLOPROPYLAMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperazine ring, sulfonyl group, nitrophenyl group, and cyclopropylamine group makes it distinct from other similar compounds .
Properties
IUPAC Name |
5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N-cyclopropyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S/c20-14-1-6-17(7-2-14)29(27,28)23-11-9-22(10-12-23)16-5-8-19(24(25)26)18(13-16)21-15-3-4-15/h1-2,5-8,13,15,21H,3-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIHPXIYCFJHGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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